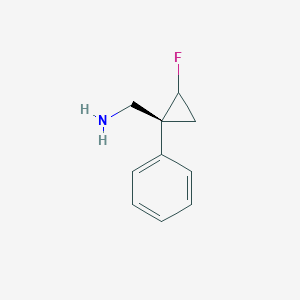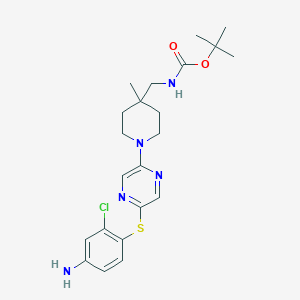
tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate: is a complex organic compound that features a variety of functional groups, including an amino group, a chloro group, a thioether, a pyrazine ring, a piperidine ring, and a carbamate group. This compound is of interest in various fields of chemistry and biology due to its potential biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate typically involves multiple steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioether group: This step involves the reaction of a chlorinated pyrazine with a thiol compound.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.
Attachment of the carbamate group: This is typically done by reacting the amine with tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyrazines.
Hydrolysis: Alcohols and amines.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
It may be studied for its potential as a pharmaceutical agent, given its structural features that are common in bioactive molecules.
Medicine
Industry
Possible uses in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate: can be compared with other compounds that have similar functional groups or structural features, such as:
Uniqueness
The unique combination of functional groups in this compound may confer specific biological activity or chemical reactivity that is not present in similar compounds.
Propiedades
Fórmula molecular |
C22H30ClN5O2S |
|---|---|
Peso molecular |
464.0 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-[5-(4-amino-2-chlorophenyl)sulfanylpyrazin-2-yl]-4-methylpiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C22H30ClN5O2S/c1-21(2,3)30-20(29)27-14-22(4)7-9-28(10-8-22)18-12-26-19(13-25-18)31-17-6-5-15(24)11-16(17)23/h5-6,11-13H,7-10,14,24H2,1-4H3,(H,27,29) |
Clave InChI |
DYVXKIJUPLMDQS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C2=CN=C(C=N2)SC3=C(C=C(C=C3)N)Cl)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


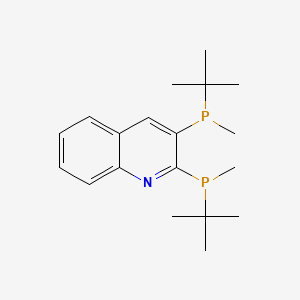
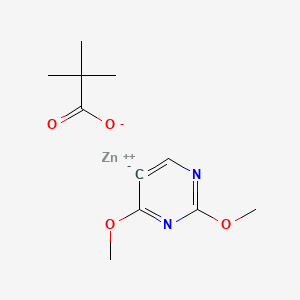

![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)
![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
![(3aR,4S,9bS)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14795615.png)
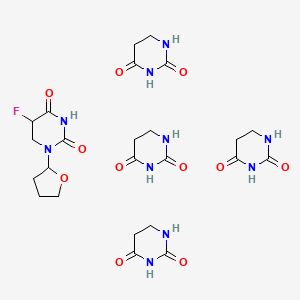
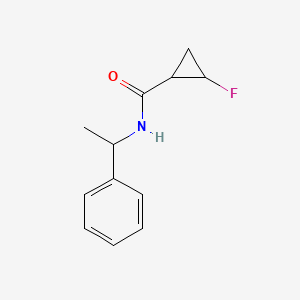
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
phosphinyl]acetate]](/img/structure/B14795661.png)
![(3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14795668.png)

